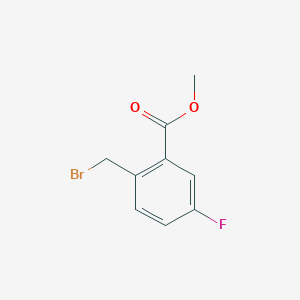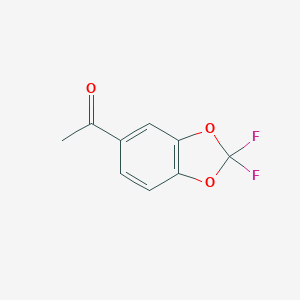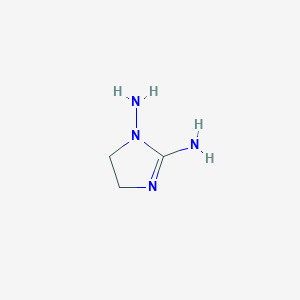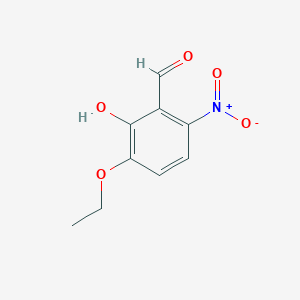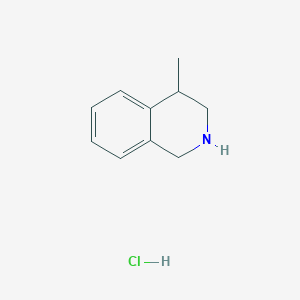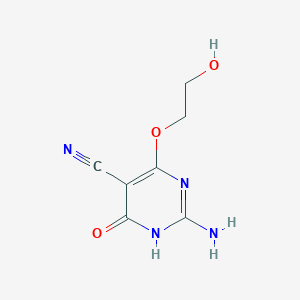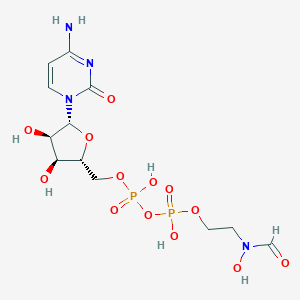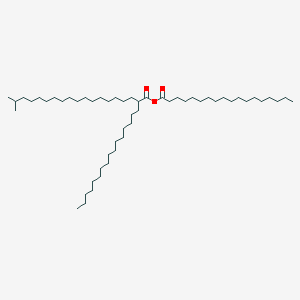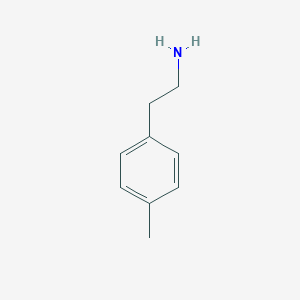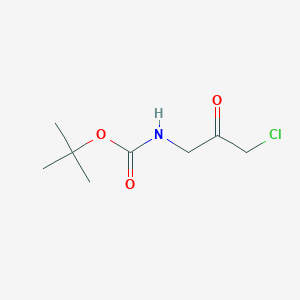
tert-Butyl-(3-Chlor-2-oxopropyl)carbamat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-chloro-2-oxopropyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the functional group (-NHCOO-). They are used in a variety of applications, including as intermediates in pharmaceutical synthesis and as protective groups in organic chemistry.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis approach involves the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and a catalytic amount of DTBB in the presence of different electrophiles, leading to functionalized carbamates after hydrolysis . Additionally, a scalable synthesis of a tert-butyl carbamate derivative was described using a one-pot, two-step telescoped sequence starting from readily available materials .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex and diverse. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The crystal structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, a thiadiazole derivative, showed a strong interaction between the sulfonyl group and the thiadiazole ring .
Chemical Reactions Analysis
tert-Butyl carbamates can undergo various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . They can also be used as precursors for the synthesis of functionalized carbamates , and in the case of tert-butyl N-(1-ethoxycyclopropyl)carbamate, photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives was demonstrated .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For instance, the crystal structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provided insights into its density and space group . The bond lengths and angles in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate indicated the nature of the interaction between the sulfonyl group and the thiadiazole ring . These properties are crucial for understanding the reactivity and potential applications of these compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von N-Boc-geschützten Anilinen
tert-Butyl-(3-Chlor-2-oxopropyl)carbamat: wird in der palladiumkatalysierten Synthese von N-Boc-geschützten Anilinen verwendet . Dieser Prozess ist entscheidend für den Schutz der Aminogruppe während chemischer Reaktionen, da er weitere synthetische Umwandlungen ermöglicht, ohne die Amink Funktionalität zu beeinträchtigen.
Herstellung von tetrasubstituierten Pyrrolen
Die Verbindung dient als Vorläufer in der Synthese von tetrasubstituierten Pyrrolen, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind . Diese Pyrrole haben aufgrund ihrer vielfältigen biologischen Aktivitäten ein großes Potenzial in der Pharmakologie und Agrochemie.
Molekülmodellierung und -simulation
In der Computerchemie kann This compound in Molekülmodellierungsprogrammen wie Amber und GROMACS verwendet werden, um Simulationen zu erzeugen, die helfen, das Verhalten der Verbindung in verschiedenen Umgebungen zu verstehen .
Analytische Chemietechniken
Diese Verbindung wird mit verschiedenen Techniken wie NMR, HPLC, LC-MS und UPLC analysiert, um ihre Reinheit, Struktur und andere chemische Eigenschaften zu bestimmen, was für die Qualitätskontrolle in Forschungs- und Industrieanwendungen unerlässlich ist .
Baustein der organischen Synthese
Als organischer Baustein findet es Anwendung beim Aufbau komplexer organischer Moleküle. Seine reaktiven Stellen ermöglichen mehrere Bindungsbildungsreaktionen, was es zu einem vielseitigen Reagenz in der organischen Synthese macht .
Chemieunterricht und -forschung
Aufgrund seines interessanten Reaktivitätsprofils wird This compound häufig in akademischen Einrichtungen für Lehrlaborversuche verwendet, um Studenten fortgeschrittene organische Synthesetechniken beizubringen .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-chloro-2-oxopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZJERMRQOJXHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577580 |
Source


|
| Record name | tert-Butyl (3-chloro-2-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137990-82-0 |
Source


|
| Record name | tert-Butyl (3-chloro-2-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-chloro-2-oxopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)
